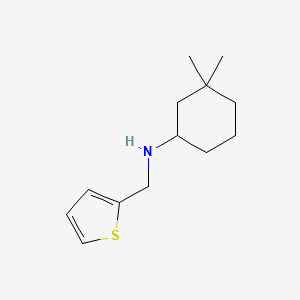
3,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C13H21NS and a molecular weight of 223.38 g/mol . This compound features a cyclohexane ring substituted with a dimethyl group and an amine group attached to a thiophene ring via a methylene bridge. It is primarily used for research purposes in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: Starting with a cyclohexanone derivative, the dimethyl groups are introduced via alkylation reactions.
Introduction of the thiophene ring: The thiophene ring is attached to the cyclohexane ring through a methylene bridge using a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene or cyclohexane derivatives.
Scientific Research Applications
3,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclohexan-1-amine: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
N-(Thiophen-2-ylmethyl)cyclohexan-1-amine: Lacks the dimethyl groups, which may affect its steric and electronic properties.
Uniqueness
3,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is unique due to the presence of both the dimethyl groups and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
3,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H21NS/c1-13(2)7-3-5-11(9-13)14-10-12-6-4-8-15-12/h4,6,8,11,14H,3,5,7,9-10H2,1-2H3 |
InChI Key |
OBYSPQMPBYRKHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NCC2=CC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


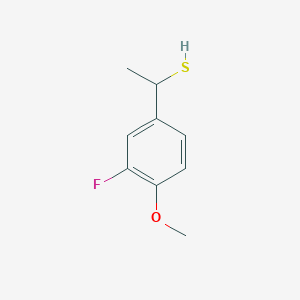

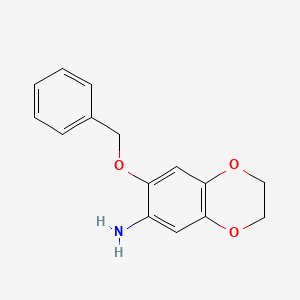

![2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305020.png)

![tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13305026.png)
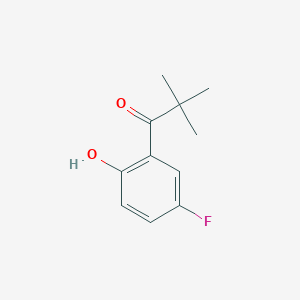
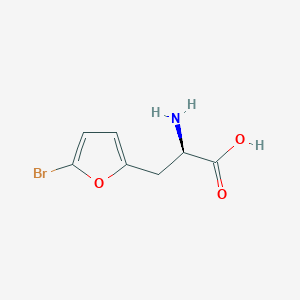
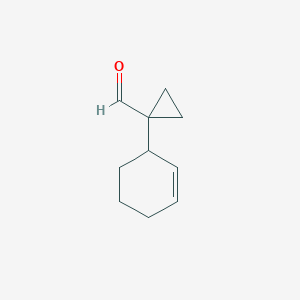
![Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13305058.png)
![2-[(Cyclopentylamino)methyl]-4-methylphenol](/img/structure/B13305063.png)
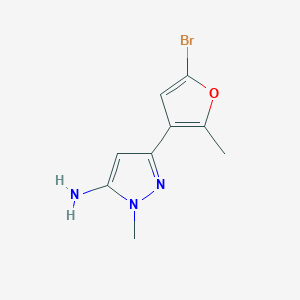
amine](/img/structure/B13305093.png)
